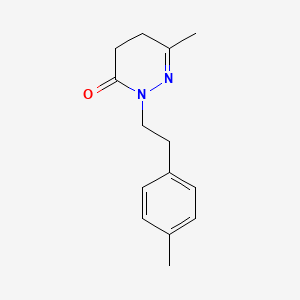

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

6-methyl-2-[2-(4-methylphenyl)ethyl]-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C14H18N2O/c1-11-3-6-13(7-4-11)9-10-16-14(17)8-5-12(2)15-16/h3-4,6-7H,5,8-10H2,1-2H3 |

InChI Key |

FIXPIJCMWJSEMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)CC1)CCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.

Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its pharmacological properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Position 2 Substituents :

- Phenyl or 4-Methylphenethyl groups (e.g., Target compound) enhance lipophilicity and may improve CNS penetration, relevant for anticonvulsant activity .

- Hydroxymethyl groups reduce anti-inflammatory activity due to increased polarity, as seen in compound 5 .

- Unsubstituted position 2 (Compound 3) maximizes anti-inflammatory effects, suggesting minimal steric hindrance for COX binding .

Position 6 Substituents :

- Methyl groups (Target compound) improve metabolic stability and electronic effects compared to bulkier substituents .

- 4-Methanesulfonamidophenyl (Compound 7) enhances vasorelaxant activity via strong electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Anti-inflammatory Potential: The Target compound’s 4-methylphenethyl group may mimic indomethacin’s arylacetic acid moiety, suggesting COX-2 inhibition .

- Anticonvulsant Activity: Methyl-substituted pyridazinones (e.g., 3j in ) show higher potency than chloro analogs, aligning with the Target compound’s 6-methyl group .

- Synthetic Accessibility : The compound can be synthesized via hydrazine cyclization (similar to compound 3 in ), though yields for complex analogs are often low (≤30%) .

Biological Activity

6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O

- Molecular Weight : 230.31 g/mol

- CAS Number : 66597-46-4

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that pyridazine derivatives displayed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using brine shrimp lethality bioassays. The results suggest that this compound may possess cytotoxic properties that could be leveraged in cancer therapy. Comparative studies with other pyridazine derivatives have shown promise in enhancing the cytotoxicity against cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve the inhibition of specific enzymes or receptors associated with microbial growth or cancer cell proliferation. The presence of the pyridazine moiety is often linked to diverse biological activities including anti-inflammatory and antioxidant effects .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets, this compound can cause skin and eye irritation upon contact, and inhalation may lead to respiratory irritation . Therefore, appropriate safety measures should be implemented during handling.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions. A validated approach involves reacting 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one with appropriate aldehydes (e.g., 4-methylphenethyl derivatives) in ethanol under sodium ethoxide catalysis. The reaction proceeds at room temperature overnight, followed by acidification with HCl and recrystallization in 90% ethanol for purification . Yield optimization requires precise stoichiometric ratios (1:1 aldehyde:pyridazinone) and inert atmospheric conditions to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond distances (C–C: ~1.50 Å, C–N: ~1.34 Å) and angles, which should align with analogous pyridazinones . Complementary techniques include H/C NMR for verifying substituent positions and FTIR for identifying carbonyl (C=O) stretches near 1670–1700 cm .

Q. How are intermolecular interactions and crystal packing analyzed for this compound?

- Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···O hydrogen bonds) and π-π stacking. For example, SC-XRD data reveal chain-like packing along the b-axis stabilized by C–H···O interactions (distance: ~3.2 Å) . CrystalExplorer software calculates surface parameters (e.g., dnorm, shape index) to map interaction hotspots .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance the compound's bioactivity?

- Methodological Answer : Systematic substitution at the 2- and 6-positions modulates bioactivity. For example, introducing electron-withdrawing groups (e.g., Cl, CF) at the 6-position increases inotropic activity, while bulky 2-substituents (e.g., 4-methylphenethyl) improve metabolic stability. In vitro assays (e.g., platelet aggregation inhibition, vasorelaxation) under physiological pH (7.4) and temperature (37°C) are used to validate SAR hypotheses .

Q. How can conformational discrepancies between computational models and experimental data be resolved?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) with SC-XRD data. For instance, DFT-predicted puckering parameters (Q = 0.428 Å, θ = 69.9°) should match experimental values from X-ray analyses. Deviations >5% necessitate re-evaluating solvent effects or lattice forces in simulations .

Q. What experimental approaches evaluate the electronic environment of the dihydropyridazinone core?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy identifies π→π* transitions (λmax ~260–280 nm), while N NMR probes nitrogen hybridization. X-ray photoelectron spectroscopy (XPS) quantifies electron density at the carbonyl oxygen (binding energy: ~531 eV) . Electrochemical methods (cyclic voltammetry) assess redox behavior linked to bioactivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound's reactivity in nucleophilic substitutions?

- Methodological Answer : Divergent reactivity may arise from solvent polarity or substituent electronic effects. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 4-position, while protic solvents favor 6-substitution. Kinetic studies (e.g., time-resolved H NMR) under controlled conditions (25–80°C) clarify reaction pathways .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.